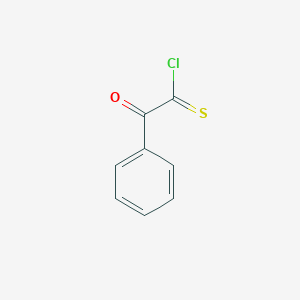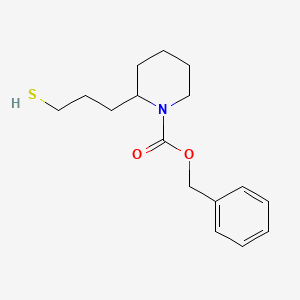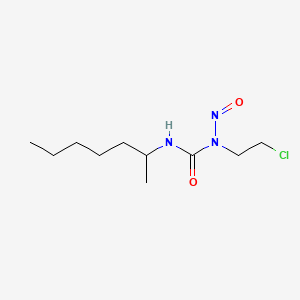
1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a nitrosourea group, which is known for its alkylating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea typically involves the reaction of 1-(2-chloroethyl)-3-(1-methylhexyl)urea with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitrosourea group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ureas.
Scientific Research Applications
1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea has several applications in scientific research:
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea involves the alkylation of DNA and proteins. The nitrosourea group forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cytotoxic effects, particularly in rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
- 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea
- 1-(2-Chloroethyl)-3-(2-methylpropyl)-1-nitrosourea
Uniqueness
1-(2-Chloroethyl)-3-(1-methylhexyl)-1-nitrosourea is unique due to its specific alkylating properties and the presence of a 1-methylhexyl group, which influences its reactivity and biological activity. This compound’s structure allows for targeted alkylation, making it a valuable tool in medicinal chemistry and cancer research.
Properties
CAS No. |
61137-61-9 |
|---|---|
Molecular Formula |
C10H20ClN3O2 |
Molecular Weight |
249.74 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-heptan-2-yl-1-nitrosourea |
InChI |
InChI=1S/C10H20ClN3O2/c1-3-4-5-6-9(2)12-10(15)14(13-16)8-7-11/h9H,3-8H2,1-2H3,(H,12,15) |
InChI Key |
SDHVNVPZORKHFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


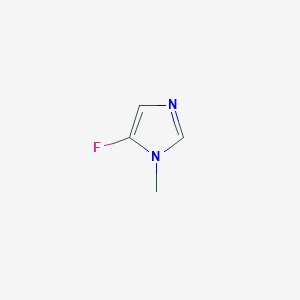
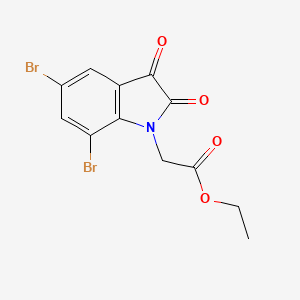

![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)
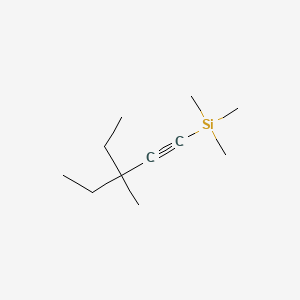

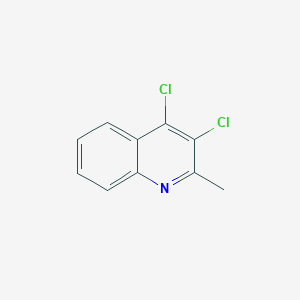
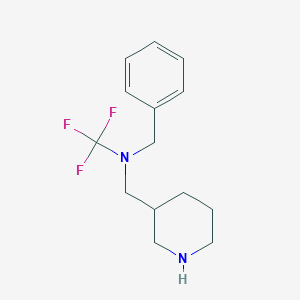

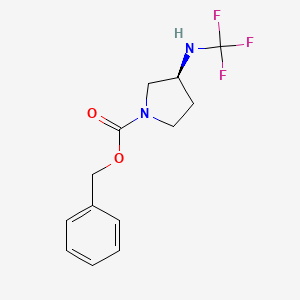
![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)

